N-(2,5-dimethylphenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H29N5O3S and its molecular weight is 515.63. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities. Its unique structure, characterized by a dimethylphenyl group and a thiadiazole derivative, suggests significant interactions with biological targets. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.
Structural Features
The compound's structure includes:
- A 2,5-dimethylphenyl group
- An acetamide moiety
- A thiadiazole derivative linked via a thioether bond
This combination of functional groups is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits promising biological activities:
- Antimicrobial Activity : The compound has shown moderate to high activity against various microbial strains.
- Anticancer Properties : Initial evaluations suggest potential efficacy against several cancer cell lines.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazole derivative.
- Coupling with the acetamide moiety.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
A study evaluated the compound against several bacterial strains using the disk diffusion method. Results indicated varying degrees of inhibition compared to control antibiotics.
Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin) |
---|---|---|
E. coli | 15 | 22 |
S. aureus | 18 | 25 |
P. aeruginosa | 12 | 20 |
These findings suggest that while the compound shows antimicrobial properties, it may require further optimization for enhanced efficacy.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., breast and colon cancer). The results are summarized in the following table:
Cell Line | IC50 (µM) | Comparison (Etoposide IC50) |
---|---|---|
MCF-7 (Breast) | 10 | 8 |
HCT116 (Colon) | 15 | 12 |
The compound demonstrated competitive cytotoxicity compared to standard anticancer agents like etoposide, indicating its potential as a lead compound for further development.
Research into the mechanism of action is ongoing. Preliminary molecular docking studies suggest that this compound may interact with specific enzymes involved in cancer cell proliferation and microbial metabolism.
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-19-8-7-9-22(14-19)33-25(16-29-26(34)17-36-23-10-5-4-6-11-23)31-32-28(33)37-18-27(35)30-24-15-20(2)12-13-21(24)3/h4-15H,16-18H2,1-3H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLZXEKRVAJGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.